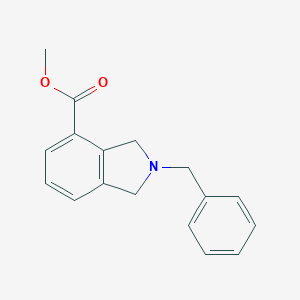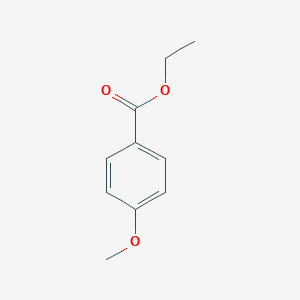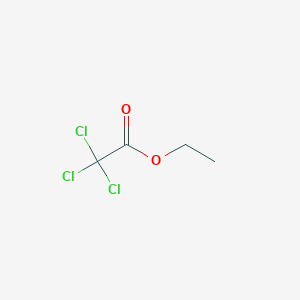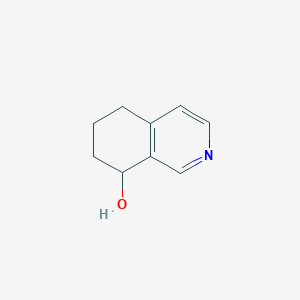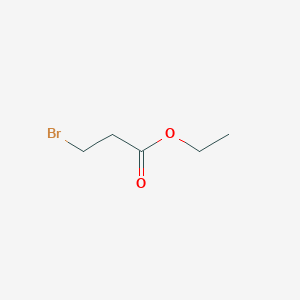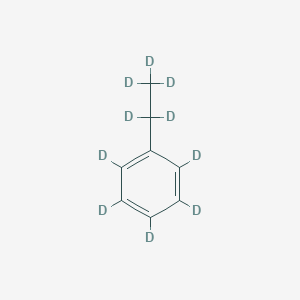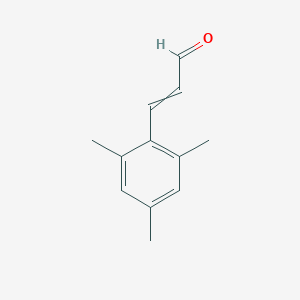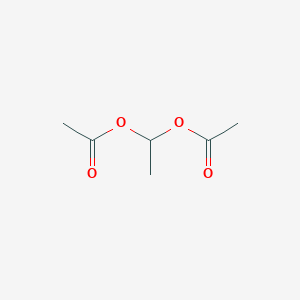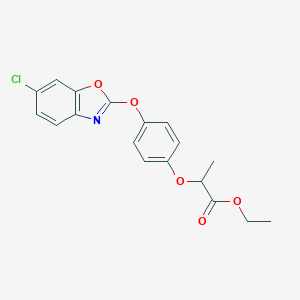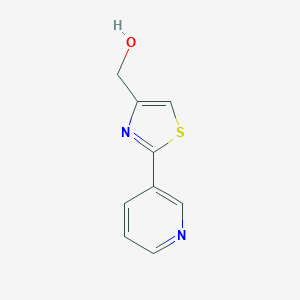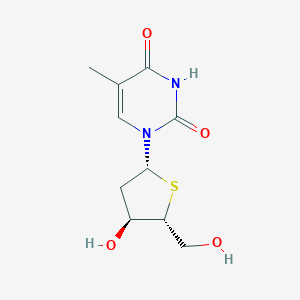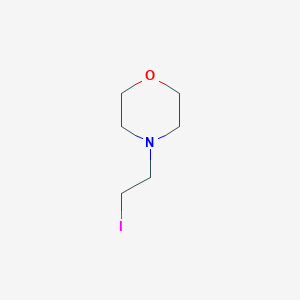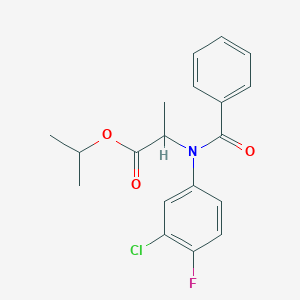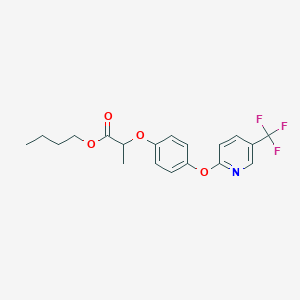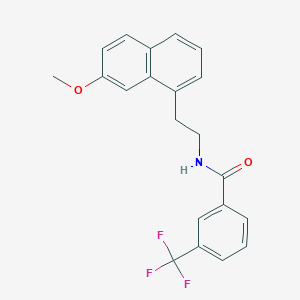
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- in lab experiments is its specificity towards certain enzymes and proteins. It can be used to selectively inhibit the activity of these enzymes and proteins without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity and side effects.
Orientations Futures
There are several future directions for the research on Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)-. One of the directions is to further investigate its anti-inflammatory and analgesic properties and develop it as a potential treatment for inflammatory diseases. Another direction is to explore its potential as a fluorescent probe for the detection of protein-ligand interactions. Additionally, more research is needed to understand its mechanism of action and potential side effects in order to develop it as a safe and effective treatment for cancer.
Méthodes De Synthèse
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- can be synthesized using a multi-step process that involves the reaction of 7-methoxy-1-naphthaldehyde with ethylmagnesium bromide followed by the reaction of the resulting product with trifluoroacetic anhydride and benzamide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a fluorescent probe for the detection of protein-ligand interactions.
Propriétés
Numéro CAS |
138112-90-0 |
|---|---|
Nom du produit |
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- |
Formule moléculaire |
C21H18F3NO2 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H18F3NO2/c1-27-18-9-8-14-4-2-5-15(19(14)13-18)10-11-25-20(26)16-6-3-7-17(12-16)21(22,23)24/h2-9,12-13H,10-11H2,1H3,(H,25,26) |
Clé InChI |
KUIVJRIIRBOPFB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C=C1 |
SMILES canonique |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C=C1 |
Autres numéros CAS |
138112-90-0 |
Synonymes |
N-(2-(7-Methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



